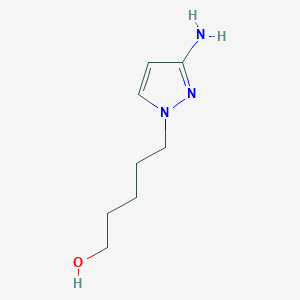
7-Isocyanatoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isocyanatoheptanoic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of heptanoic acid, where an isocyanate group replaces one of the hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-isocyanatoheptanoic acid typically involves the reaction of heptanoic acid with phosgene or its derivatives. The process generally includes the following steps:
Formation of Heptanoyl Chloride: Heptanoic acid reacts with thionyl chloride or oxalyl chloride to form heptanoyl chloride.
Reaction with Ammonia: Heptanoyl chloride is then treated with ammonia to form heptanamide.
Formation of Isocyanate: Finally, heptanamide is reacted with phosgene to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of safer phosgene substitutes. These methods aim to optimize yield and reduce the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Isocyanatoheptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form a corresponding amine and carbon dioxide.
Addition Reactions: It can react with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Addition Reactions: Alcohols or amines in the presence of catalysts or under heat.
Substitution Reactions: Various nucleophiles, such as thiols or halides, under appropriate conditions.
Major Products:
Hydrolysis: Amine and carbon dioxide.
Addition Reactions: Urethanes or ureas.
Substitution Reactions: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
7-Isocyanatoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of polyurethanes, adhesives, and coatings due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 7-isocyanatoheptanoic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The compound’s interactions with molecular targets and pathways are subjects of ongoing research, particularly in the context of drug development and material science.
Comparación Con Compuestos Similares
Hexyl isocyanate: Similar in structure but lacks the carboxylic acid group.
Octyl isocyanate: Similar in structure but has a longer carbon chain.
Isocyanatopropionic acid: Similar in structure but has a shorter carbon chain.
Uniqueness: 7-Isocyanatoheptanoic acid is unique due to its combination of an isocyanate group and a carboxylic acid group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality makes it valuable in various applications, from polymer chemistry to pharmaceuticals.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
7-isocyanatoheptanoic acid |
InChI |
InChI=1S/C8H13NO3/c10-7-9-6-4-2-1-3-5-8(11)12/h1-6H2,(H,11,12) |
Clave InChI |
ZNXXHLDTVXAKPZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCN=C=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



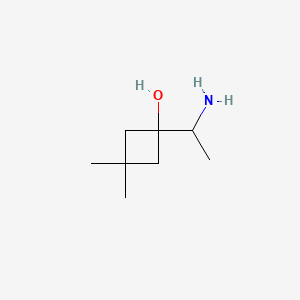
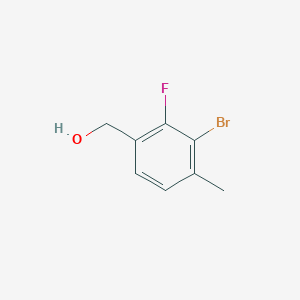
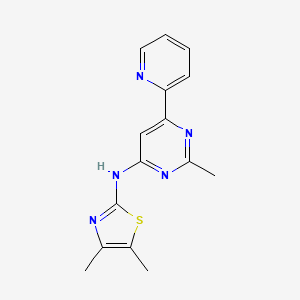
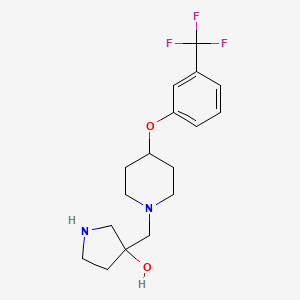
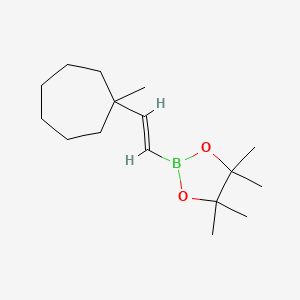
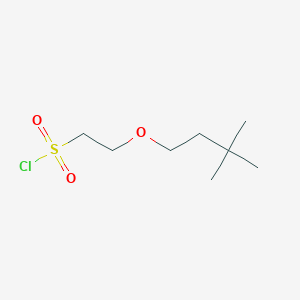
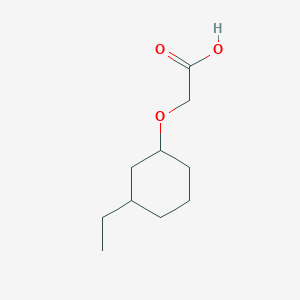
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
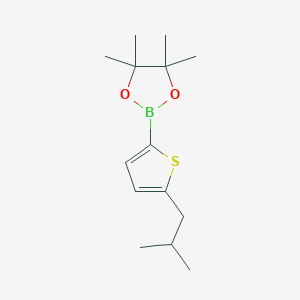
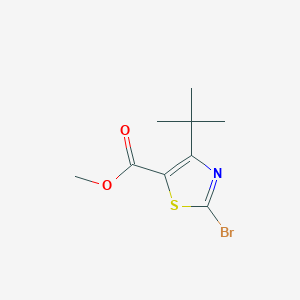
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
